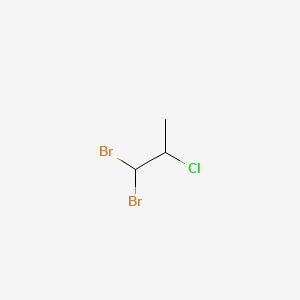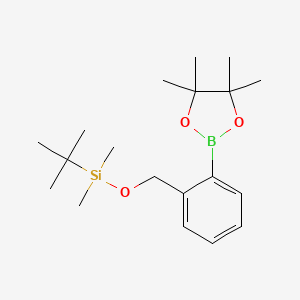![molecular formula C19H18Cl2N2O4S B13934675 2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid](/img/structure/B13934675.png)
2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid is a complex organic compound with the molecular formula C19H18Cl2N2O4S
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-butoxybenzoic acid with thionyl chloride to form 3-butoxybenzoyl chloride. This intermediate is then reacted with thiosemicarbazide to yield the thioxomethyl derivative. Finally, the thioxomethyl derivative is coupled with 3,5-dichloro-benzoic acid under specific conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.
科学研究应用
2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The butoxybenzoyl and thioxomethyl groups can form specific interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the dichloro-benzoic acid moiety may contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid
- 2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dibromo-benzoic acid
Uniqueness
Compared to similar compounds, 2-[[[(3-Butoxybenzoyl)amino]thioxomethyl]amino]-3,5-dichloro-benzoic acid is unique due to the presence of dichloro groups, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound allows for a diverse range of applications and interactions that may not be achievable with other similar compounds.
属性
分子式 |
C19H18Cl2N2O4S |
|---|---|
分子量 |
441.3 g/mol |
IUPAC 名称 |
2-[(3-butoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C19H18Cl2N2O4S/c1-2-3-7-27-13-6-4-5-11(8-13)17(24)23-19(28)22-16-14(18(25)26)9-12(20)10-15(16)21/h4-6,8-10H,2-3,7H2,1H3,(H,25,26)(H2,22,23,24,28) |
InChI 键 |
NVZBKFMEGVWCST-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-{[(1h-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13934599.png)
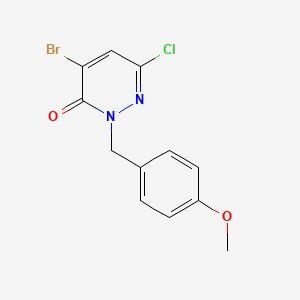
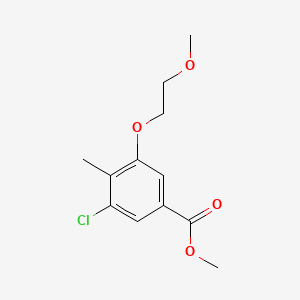

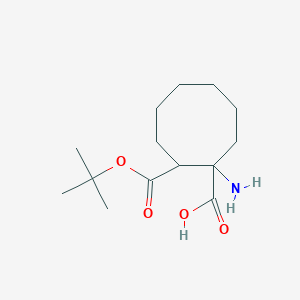
![2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13934621.png)
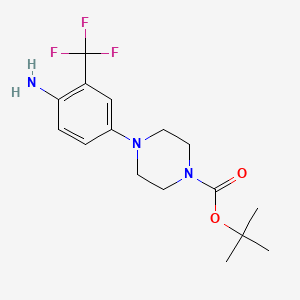

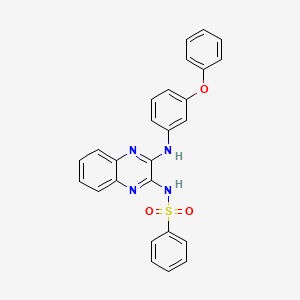
![4,6-Dichlorothiazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13934655.png)
![2-[2-(2-Oxopropyl)phenyl]acetic acid](/img/structure/B13934661.png)
![3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13934681.png)
